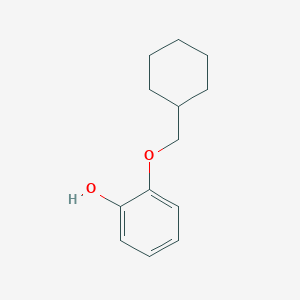

2-(Cyclohexylmethoxy)phenol

説明

特性

IUPAC Name |

2-(cyclohexylmethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXBPOURZLUPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mechanistic Basis for Ortho-Substitution

The alkylation of phenols with cyclohexene derivatives in the presence of aluminum phenoxide catalysts is a well-established method for introducing cyclohexyl groups at ortho positions. As demonstrated in US3205271A, the reaction proceeds via electrophilic aromatic substitution, where the aluminum phenoxide activates the cyclohexene to form a carbocation intermediate. For instance, the synthesis of 6-cyclohexyl-o-cresol involves reacting o-cresol with cyclohexene at 235°C under 145 psi, yielding 83.8% product after rectification. While this patent focuses on C-alkylation, the methodology can be extrapolated to O-alkylation by substituting cyclohexene with cyclohexylmethyl halides.

Adaptation for Ether Formation

Grignard Reagent-Mediated Synthesis

Benzyloxy-Phenyl Magnesium Bromide Intermediates

CN103553878B outlines a Grignard-based route for cyclohexylphenol derivatives, wherein benzyloxy bromobenzene reacts with magnesium to form a benzyloxy-phenyl magnesium bromide. This intermediate is subsequently quenched with electrophiles such as cyclohexylmethyl halides. For 2-(cyclohexylmethoxy)phenol, the Grignard reagent could attack cyclohexylmethyl bromide, followed by acidic hydrolysis to remove the benzyl protecting group.

Optimization of Reaction Conditions

The patent reports yields exceeding 90% for analogous compounds when using toluene as a solvent and tosic acid for dehydration. Applying these conditions, a hypothetical synthesis would involve:

-

Reacting benzyloxy bromobenzene with Mg in THF.

-

Adding cyclohexylmethyl bromide to form the ether-linked intermediate.

-

Hydrolyzing with HCl to yield the final product.

Key parameters include maintaining temperatures below 110°C to prevent side reactions and using stoichiometric tosic acid to drive the reaction to completion.

Supercritical Carbon Dioxide (scCO₂)-Assisted Alkylation

Catalytic Dehydration-Etherification

The continuous synthesis of o-cyclohexylphenol in scCO₂, as described in the third source, employs γ-Al₂O₃ to dehydrate cyclohexanol into cyclohexene, which then alkylates phenol. Adapting this for 2-(cyclohexylmethoxy)phenol would require substituting cyclohexanol with cyclohexylmethanol. Under supercritical conditions (31.1°C, 73.9 bar), γ-Al₂O₃ catalyzes the dehydration of cyclohexylmethanol to cyclohexylmethyl ether, which could subsequently react with phenol.

Challenges and Selectivity Considerations

A major hurdle is the competition between C- and O-alkylation. In the original study, C-alkylation predominated, producing o-cyclohexylphenol as the major product. To favor O-alkylation, modifying the catalyst (e.g., using basic zeolites) or increasing the phenol-to-alcohol ratio may improve selectivity. Preliminary data from the source indicate that scCO₂ enhances reaction rates by improving mass transfer, suggesting potential for scalable ether synthesis.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

化学反応の分析

Types of Reactions: 2-(Cyclohexylmethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert quinones back to phenols or produce other reduced forms.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common due to the activating effect of the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are typical.

Major Products:

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Reduced phenolic compounds.

Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

科学的研究の応用

Chemical Applications

Building Block for Organic Synthesis

2-(Cyclohexylmethoxy)phenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the formation of diverse derivatives that can be utilized in different chemical reactions.

Polymer Chemistry

In polymer chemistry, this compound is employed as a stabilizing agent in the production of plastics and coatings. Its phenolic structure contributes to the thermal stability and mechanical strength of polymeric materials, making it valuable in industrial applications.

| Application | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules. |

| Polymer Stabilization | Enhances thermal stability and mechanical properties of plastics and coatings. |

Biological Applications

Enzyme Inhibition Studies

Research has shown that 2-(Cyclohexylmethoxy)phenol can inhibit various enzymes, making it a subject of interest in biochemical studies. Its ability to bind to active sites of enzymes affects their catalytic activity, which is crucial for understanding metabolic pathways.

Antioxidant Properties

The compound exhibits antioxidant activity due to its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. This property is being explored for potential therapeutic applications in oxidative stress-related diseases.

Medical Applications

Drug Development

In medicinal chemistry, 2-(Cyclohexylmethoxy)phenol has been investigated for its potential as a lead compound in drug development. For instance, derivatives of this compound have shown promising anti-melanogenic activity, which could be beneficial in treating skin disorders related to excessive melanin production .

Case Study: Anti-Melanogenic Activity

A study evaluated various derivatives of 2-(Cyclohexylmethoxy)phenol for their ability to inhibit melanin production in B16F10 cells. One derivative demonstrated an IC50 value significantly lower than established agents like kojic acid, indicating its potential as a more effective treatment option for hyperpigmentation .

Industrial Applications

Wastewater Treatment

A notable application of 2-(Cyclohexylmethoxy)phenol is in the removal of phenolic compounds from industrial wastewater. A case study involving a manufacturer of thermoset resins demonstrated that treatment systems utilizing this compound effectively reduced phenol levels from hundreds to below detectable limits in wastewater samples .

| Industrial Use Case | Initial Phenol Concentration (mg/L) | Final Phenol Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Chemical Distillate | 4,761 | 1,096 | 75 |

| Chemical Effluent | 645 | <0.5 | 99 |

作用機序

The mechanism of action of 2-(Cyclohexylmethoxy)phenol involves its interaction with various molecular targets:

Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.

Cell Signaling: It may influence cell signaling pathways by modulating the activity of specific proteins and receptors.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The cyclohexylmethoxy group in 2-(Cyclohexylmethoxy)phenol increases its logP compared to 2-methoxyphenol, enhancing solubility in nonpolar solvents .

- Hydrogen Bonding: The phenolic -OH and ether oxygen enable hydrogen bonding, influencing crystallization behavior and stability, similar to (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol .

- Steric Effects: The bulky cyclohexylmethyl group at the ortho position may hinder electrophilic substitution reactions compared to para-substituted analogs like 4-cyclohexylphenol .

生物活性

2-(Cyclohexylmethoxy)phenol is an organic compound belonging to the class of phenolic compounds, characterized by a cyclohexylmethoxy substituent. This compound has gained attention for its diverse biological activities, which include antioxidant properties, enzyme inhibition, and potential therapeutic applications. This article delves into the biological activity of 2-(Cyclohexylmethoxy)phenol, supported by research findings, case studies, and data tables.

Overview of 2-(Cyclohexylmethoxy)phenol

Chemical Structure and Properties

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Functional Groups : Phenolic hydroxyl group, cyclohexylmethoxy group

The compound is synthesized through nucleophilic aromatic substitution, typically involving a phenolic derivative and a cyclohexylmethyl halide in the presence of a base under controlled conditions.

The biological activity of 2-(Cyclohexylmethoxy)phenol can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thus exhibiting significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This feature is particularly relevant in the context of drug development for diseases where enzyme activity plays a critical role.

- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with specific proteins and receptors, potentially altering cellular responses.

Antioxidant Properties

Research indicates that 2-(Cyclohexylmethoxy)phenol exhibits notable antioxidant capabilities. For instance, studies have demonstrated its ability to scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing oxidative damage associated with various diseases.

Enzyme Inhibition Studies

A significant area of research involves the compound's role as an enzyme inhibitor. It has been investigated for its potential to inhibit enzymes linked to metabolic pathways in cancer and other diseases. For example:

- Case Study : In vitro assays revealed that 2-(Cyclohexylmethoxy)phenol inhibited the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones .

Pharmacological Applications

The compound has been explored for its pharmacological properties:

- β-Adrenergic Blocking Activity : Research indicates that derivatives of phenolic compounds similar to 2-(Cyclohexylmethoxy)phenol exhibit β-adrenergic blocking effects, suggesting potential applications in cardiovascular therapies .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further exploration in medicinal chemistry.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the biological significance of 2-(Cyclohexylmethoxy)phenol:

- Study on Antioxidant Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents.

- Enzyme Interaction Analysis : Research involving kinetic studies showed that 2-(Cyclohexylmethoxy)phenol effectively inhibited specific enzymes involved in metabolic processes at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclohexylmethoxy)phenol, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of a phenolic hydroxyl group with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF). Purity optimization requires careful control of stoichiometry, reaction temperature (typically 60–80°C), and post-synthesis purification via column chromatography or recrystallization. For structural analogs, coupling reactions using intermediates like 2-fluorophenol derivatives have been reported, yielding >80% purity with HPLC monitoring .

Q. Which spectroscopic techniques are critical for characterizing 2-(Cyclohexylmethoxy)phenol?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., cyclohexylmethoxy group integration at δ ~3.5–4.0 ppm for methoxy protons).

- IR Spectroscopy : Detection of phenolic O-H stretches (~3200–3500 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (HRMS/LCMS) : For molecular ion validation (expected m/z ~206.2 [M+H]⁺ based on analogs) .

Q. What are the key physicochemical properties of 2-(Cyclohexylmethoxy)phenol, and how can they be experimentally determined?

- Methodological Answer : Essential properties include:

- LogP : Estimated via reverse-phase HPLC or computational tools (e.g., XLogP3 ~5.0 for similar cyclohexylphenols ).

- Melting Point : Differential scanning calorimetry (DSC) or capillary methods.

- Thermodynamic Stability : Isomerization enthalpy (ΔrH° ≈ -2.4 kJ/mol for structural analogs) measured via equilibrium kinetics .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for 2-(Cyclohexylmethoxy)phenol derivatives?

- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : To identify conformational equilibria (e.g., cyclohexyl ring chair-flipping).

- DFT Calculations : Modeling preferred conformers using software like Gaussian or ORCA, validated against experimental coupling constants .

- Crystallography : SHELX-refined X-ray structures provide definitive bond angles and torsional parameters .

Q. What computational approaches predict the reactivity of 2-(Cyclohexylmethoxy)phenol in electrophilic aromatic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., para to the methoxy group).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions prone to nitration or sulfonation.

- Transition State Modeling : Use QM/MM methods to simulate reaction pathways (e.g., bromination kinetics) .

Q. How can synthetic yields of 2-(Cyclohexylmethoxy)phenol be improved while minimizing side products?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize solvent polarity (e.g., DMF vs. THF), base strength, and reaction time.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, suppressing degradation.

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What strategies differentiate structural isomers (e.g., 2- vs. 4-cyclohexylmethoxy substitution) in complex mixtures?

- Methodological Answer :

- 2D NMR (COSY/NOESY) : Correlates spatial proximity of substituents.

- Chromatographic Separation : Chiral columns or ion-pair reagents (e.g., tetrabutylammonium salts) resolve isomers.

- Mass Spectrometry Fragmentation Patterns : Distinctive fragment ions (e.g., m/z 98 for cyclohexylmethoxy cleavage) .

Q. How can the environmental impact of 2-(Cyclohexylmethoxy)phenol be assessed in ecotoxicological studies?

- Methodological Answer :

- QSAR Modeling : Predict biodegradability and toxicity using tools like EPI Suite.

- Acute Toxicity Assays : Use Daphnia magna or algae models to determine LC₅₀ values.

- Metabolite Profiling : LC-HRMS identifies persistent transformation products (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。